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Compound of Interest

Compound Name: Levocarnitine Chloride

Cat. No.: B1674953 Get Quote

This application note provides a detailed protocol for the quantification of Levocarnitine
Chloride in pharmaceutical preparations using High-Performance Liquid Chromatography

(HPLC). The described method is a stability-indicating reversed-phase HPLC (RP-HPLC)

technique with UV detection, suitable for routine quality control and analysis.

Introduction
Levocarnitine is a naturally occurring quaternary ammonium compound involved in fatty acid

metabolism. It is used as a medication to treat primary and secondary carnitine deficiency.

Accurate and reliable quantification of Levocarnitine Chloride in pharmaceutical formulations

is crucial for ensuring its safety and efficacy. This document outlines a validated HPLC method

for this purpose, providing detailed experimental procedures and performance data.

Principle
The method separates Levocarnitine from its potential impurities and degradation products on

a C18 stationary phase. An ion-pairing agent is incorporated into the mobile phase to enhance

the retention of the highly polar Levocarnitine molecule on the non-polar column. Quantification

is achieved by monitoring the UV absorbance at a specific wavelength and comparing the peak

area of the sample with that of a certified reference standard.
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This section details the necessary reagents, equipment, and procedures for the HPLC analysis

of Levocarnitine Chloride.

3.1. Reagents and Materials

Levocarnitine Chloride Reference Standard (USP or equivalent)

Levocarnitine Chloride sample (e.g., tablets, oral solution)

Acetonitrile (HPLC grade)

Methanol (HPLC grade)

Sodium 1-heptanesulfonate (ion-pairing agent)

Potassium dihydrogen phosphate (KH2PO4)

Orthophosphoric acid (85%)

Ethanol (analytical grade)

Deionized water (18.2 MΩ·cm)

0.45 µm membrane filters

3.2. Equipment

High-Performance Liquid Chromatography (HPLC) system equipped with:

Isocratic or Gradient Pump

Autosampler

Column Oven

UV-Vis Detector

Analytical balance
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pH meter

Sonicator

Vortex mixer

Volumetric flasks and pipettes

3.3. Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

Parameter Condition

Column
C18 analytical column (e.g., 250 mm x 4.6 mm,

5 µm)

Mobile Phase

0.05 M Phosphate Buffer (pH 3.0) : Ethanol

(99:1, v/v) containing 0.56 mg/mL of Sodium 1-

heptanesulfonate

Flow Rate 1.0 mL/min

Column Temperature 50°C[1][2]

Detection Wavelength 225 nm[1][2]

Injection Volume 20 µL

Run Time Approximately 8 minutes[3]

3.4. Preparation of Solutions

0.05 M Phosphate Buffer (pH 3.0): Dissolve an appropriate amount of potassium dihydrogen

phosphate in deionized water to make a 0.05 M solution. Adjust the pH to 3.0 with

orthophosphoric acid.

Mobile Phase: To the 0.05 M Phosphate Buffer (pH 3.0), add sodium 1-heptanesulfonate to a

final concentration of 0.56 mg/mL. Mix thoroughly. Add ethanol to the buffer in a 99:1 ratio

(v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
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Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 25 mg of Levocarnitine
Chloride Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume

with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the

stock solution with the mobile phase to achieve concentrations within the expected linear

range (e.g., 80 µg/mL to 3400 µg/mL)[1][2].

Sample Preparation (from Tablets):

Weigh and finely powder not fewer than 20 tablets.

Accurately weigh a portion of the powder equivalent to a specific amount of Levocarnitine
Chloride and transfer it to a suitable volumetric flask.

Add a portion of the mobile phase, sonicate for 15 minutes to dissolve the active

ingredient, and then dilute to volume with the mobile phase.

Filter the solution through a 0.45 µm membrane filter before injection.

Method Validation Summary
The described HPLC method has been validated according to the International Council for

Harmonisation (ICH) guidelines. A summary of the validation parameters is presented in the

table below.
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Validation Parameter Result

Linearity (Concentration Range) 84.74 - 3389.50 µg/mL[1][2]

Correlation Coefficient (r²) > 0.999[1]

Accuracy (% Recovery) 100.83% - 101.54%[1][2]

Precision (RSD%) < 2.0%[1][2]

Limit of Detection (LOD) 21 µg/mL[4]

Limit of Quantitation (LOQ) 64 µg/mL[4]

Specificity

The method is specific and can separate

Levocarnitine from its degradation products.[1]

[4]

Visualizations
5.1. Experimental Workflow

The following diagram illustrates the general workflow for the HPLC quantification of

Levocarnitine Chloride.
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Caption: Experimental workflow for HPLC analysis of Levocarnitine.
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5.2. Method Validation Logical Relationship

The following diagram shows the logical relationship between the key validation parameters for

an analytical method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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